molecular formula C9H16N4 B3142342 5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine CAS No. 502685-54-3

5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine

Cat. No.: B3142342
CAS No.: 502685-54-3
M. Wt: 180.25 g/mol
InChI Key: DXXUBNJMWBFGJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine typically involves the reaction of cyclohexylmethylamine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays to study protein interactions and functions.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the cyclohexylmethyl group and the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXUBNJMWBFGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254396
Record name 3-(Cyclohexylmethyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-54-3
Record name 3-(Cyclohexylmethyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502685-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclohexylmethyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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